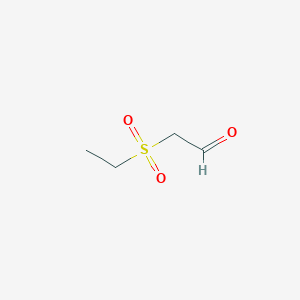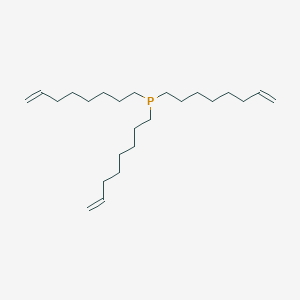
Phosphine, tri-7-octenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tri-7-octenyl- is a tertiary phosphine compound characterized by the presence of three 7-octenyl groups attached to a central phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are known for their versatility in various chemical reactions and applications. The molecular formula of Phosphine, tri-7-octenyl- is C24H45P, and it has a molecular weight of 364.59 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine, tri-7-octenyl- can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of a phosphorus-hydrogen bond to an unsaturated compound, such as an alkene, to form the phosphine.
Reduction of Phosphine Oxides: This method involves the reduction of phosphine oxides using reducing agents such as borane-dimethylsulfide complex.
Industrial Production Methods: Industrial production of Phosphine, tri-7-octenyl- typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine, tri-7-octenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide using oxidizing agents.
Substitution: This reaction involves the replacement of one or more of the 7-octenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include phenylsilane and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Phosphine, tri-7-octenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phosphine, tri-7-octenyl- involves its ability to act as a Lewis base, donating electron pairs to form coordination complexes with transition metals . This property makes it an effective ligand in homogeneous catalysis, where it can stabilize reactive intermediates and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
Vergleich Mit ähnlichen Verbindungen
Phosphine, tri-7-octenyl- can be compared with other similar tertiary phosphines, such as:
Triphenylphosphine: Unlike Phosphine, tri-7-octenyl-, triphenylphosphine has three phenyl groups attached to the phosphorus atom.
Tris(2-cyanoethyl)phosphine: This compound has three 2-cyanoethyl groups attached to the phosphorus atom and is used in polymer chemistry and as a reducing agent.
Tris(2-methoxyethyl)phosphine: This compound has three 2-methoxyethyl groups attached to the phosphorus atom and is used in coordination chemistry and as a ligand in catalysis.
Phosphine, tri-7-octenyl- is unique due to the presence of the 7-octenyl groups, which provide distinct steric and electronic properties that can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
816420-00-5 |
|---|---|
Molekularformel |
C24H45P |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
tris(oct-7-enyl)phosphane |
InChI |
InChI=1S/C24H45P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-6H,1-3,7-24H2 |
InChI-Schlüssel |
YIDSZQNGOLHXQS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCP(CCCCCCC=C)CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


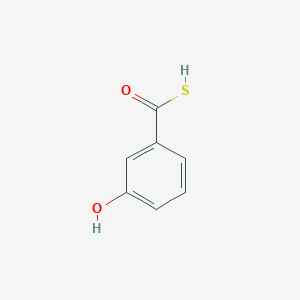

![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)
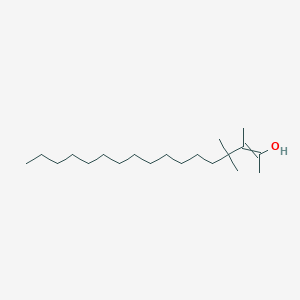

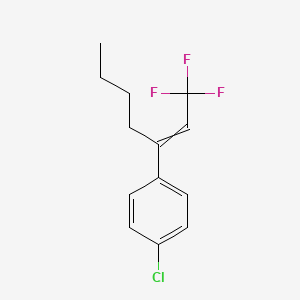

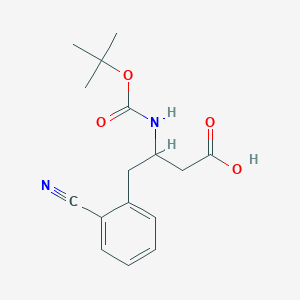
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
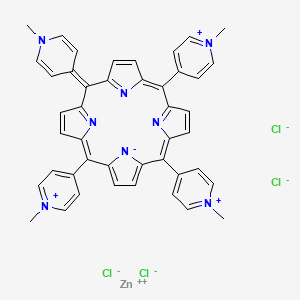

![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
